Technical Monograph: 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate
Technical Monograph: 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate
Executive Summary
3,3,3-Trifluoropropyl 4-methylbenzenesulfonate (hereafter TFPT ) is a specialized fluorinated alkylating agent used primarily in medicinal chemistry and materials science. It serves as a critical building block for introducing the 3,3,3-trifluoropropyl motif—a bioisostere that modulates lipophilicity (
This guide moves beyond basic catalog data to provide a process-chemistry perspective on synthesis, stability, and the critical management of genotoxic risks associated with sulfonate esters.
Part 1: Chemical Identity & Physicochemical Core[1]
TFPT is the sulfonate ester derived from 3,3,3-trifluoropropan-1-ol and p-toluenesulfonyl chloride. It functions as a "soft" electrophile, enabling the
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 2342-67-8 | Confirmed identifier for the 3,3,3-isomer.[1] |
| IUPAC Name | 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate | Common: 3,3,3-Trifluoropropyl tosylate. |
| Formula | ||
| Molecular Weight | 268.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT; may crystallize at low temps. |
| Boiling Point | 120–122 °C @ 1 mmHg | High vacuum distillation required for purification. |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolytically unstable in basic aqueous media. |
| Leaving Group | Tosylate ( | Excellent leaving group ( |
Part 2: Strategic Utility in Drug Design
The incorporation of the 3,3,3-trifluoropropyl group is rarely accidental. It is a strategic modification used to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.
Metabolic Blocking
The terminal
Lipophilicity Modulation
Fluorine is highly electronegative but has low polarizability. Replacing a
The "Polar Hydrophobic" Effect
The 3,3,3-trifluoropropyl group exhibits a unique "polar hydrophobicity." While lipophilic, the
Part 3: Synthesis & Quality Control
Protocol: Catalytic Tosylation
Rationale: Direct esterification using tosyl chloride is preferred over silver-mediated methods for scalability. The use of a tertiary amine base (Triethylamine or Pyridine) neutralizes the HCl byproduct, driving the equilibrium forward.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen (
) atmosphere. -
Solvation: Dissolve 3,3,3-trifluoropropan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) [Concentration: 0.5 M].
-
Base Addition: Add Triethylamine (
) (1.5 equiv) and DMAP (0.1 equiv, catalyst). Cool the mixture to 0°C. -
Tosylation: Dropwise add a solution of p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) in DCM over 30 minutes.
-
Control: Maintain internal temperature < 5°C to prevent side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup:
-
Purification: Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes). Note: Distillation is risky due to thermal instability of sulfonates.
Visualization: Synthesis Workflow
Caption: Synthesis of TFPT via base-mediated tosylation, including critical workup and QC checkpoints.
Part 4: Reactivity & Applications
TFPT is an alkylating agent. Its reactivity is driven by the excellent leaving group ability of the tosylate anion.
Common Transformations
-
N-Alkylation: Reaction with secondary amines to form tertiary amines (e.g., in antipsychotic drug synthesis).
-
O-Alkylation: Reaction with phenols to form ethers.
-
S-Alkylation: Reaction with thiols to form thioethers.
Experimental Consideration: Elimination vs. Substitution
A common pitfall with TFPT is E2 elimination . The
-
Risk:[4] Strong, bulky bases (e.g., t-BuOK) may cause elimination to 3,3,3-trifluoropropene (a gas) rather than substitution.
-
Solution: Use softer nucleophiles or non-bulky bases (
, ) in polar aprotic solvents (DMF, DMSO).
Visualization: Reactivity Profile
Caption: Divergent reactivity of TFPT. Note the risk of E2 elimination with strong bases.
Part 5: Safety Data & Genotoxicity Management
Signal Word: DANGER GHS Classifications: Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3.
Acute Hazards (Standard SDS)
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
Handling: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid inhalation of vapors/mists.[2][3][4][6]
Genotoxicity (The "Hidden" Hazard)
As a sulfonate ester, TFPT is structurally alert for genotoxicity . It can alkylate DNA bases (specifically the N7 position of guanine).
-
Regulatory Status: Treated as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.
-
Implication for Pharma: If TFPT is used in the final step of an API (Active Pharmaceutical Ingredient) synthesis, or late-stage, the residual levels of TFPT in the final drug substance must be controlled to ppm levels (typically < 1.5 µ g/day TTC).
-
Decontamination: Spills should be treated with nucleophilic solutions (e.g., dilute ammonia or sodium thiosulfate) to degrade the alkylating potential before disposal.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782386, 3,3,3-Trifluoropropyl p-toluenesulfonate. Retrieved from [Link]
-
European Medicines Agency (ICH). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. (Contextual grounding for bioisostere utility).
